molecular formula C8H16N6O B145684 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine CAS No. 127016-04-0

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine

Cat. No. B145684
M. Wt: 212.25 g/mol
InChI Key: AJLSAORMPSTFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of triazine-based compounds and has been studied for its diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act by inhibiting the biosynthesis of nucleic acids in microorganisms, thereby preventing their growth and replication.

Biochemical And Physiological Effects

Studies have shown that 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase and RNA polymerase. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine. One potential area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, the use of this compound as a herbicide and insecticide warrants further investigation, particularly in the development of more eco-friendly alternatives to current pesticides.
In conclusion, 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a promising compound with diverse biological activities and potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and other useful applications.

Synthesis Methods

The synthesis of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can be achieved through various methods. One of the commonly used methods is the reaction of ethyl 4-amino-1,2,5-triazin-3-carboxylate with formaldehyde and methylamine in the presence of ethanol. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use as a herbicide and insecticide.

properties

CAS RN

127016-04-0

Product Name

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine

Molecular Formula

C8H16N6O

Molecular Weight

212.25 g/mol

IUPAC Name

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13)

InChI Key

AJLSAORMPSTFES-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)OCC)N(C)N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)N(C)N

synonyms

1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI)

Origin of Product

United States

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